molecular formula C4H9N3O3 B1518245 2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide CAS No. 1613307-26-8

2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide

Cat. No.: B1518245
CAS No.: 1613307-26-8
M. Wt: 147.13 g/mol
InChI Key: UTTHWAWJTFTVKE-UHFFFAOYSA-N
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Description

2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide, also known as S-2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide (SMHM), is a chemical compound that has gained significant interest in scientific research due to its potential applications in cancer treatment. SMHM is a derivative of hydrazinecarboxamide, and its chemical structure is shown below:

Mechanism of Action

The mechanism of action of SMHM involves the inhibition of DNA synthesis and cell division. It has been shown to bind to DNA and disrupt the formation of DNA-protein complexes, which are essential for DNA replication and cell division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
SMHM has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and activate the p53 tumor suppressor protein, which plays a critical role in regulating cell growth and division. SMHM has also been shown to activate the caspase pathway, which is involved in the induction of apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of SMHM is its high specificity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation of SMHM is its potential toxicity, which may limit its clinical use.

Future Directions

There are several future directions for research on SMHM. One area of focus is the development of more efficient synthesis methods for SMHM. Another area of focus is the optimization of SMHM dosage and delivery methods for maximum efficacy and minimal toxicity. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anticancer activity of SMHM, which may lead to the development of more effective cancer treatments.

Scientific Research Applications

SMHM has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. SMHM has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.

Properties

IUPAC Name

1-[(2-hydroxyacetyl)amino]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O3/c1-5-4(10)7-6-3(9)2-8/h8H,2H2,1H3,(H,6,9)(H2,5,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTHWAWJTFTVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NNC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188479
Record name Acetic acid, 2-hydroxy-, 2-[(methylamino)carbonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613307-26-8
Record name Acetic acid, 2-hydroxy-, 2-[(methylamino)carbonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613307-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-hydroxy-, 2-[(methylamino)carbonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hydroxyacetyl)-N-methylhydrazine-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.249.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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